![molecular formula C12H18O2 B14335233 2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one CAS No. 104994-71-0](/img/structure/B14335233.png)
2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one
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Overview
Description
2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with hydroxyl, methyl, and prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexene derivative followed by hydroxylation and methylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4,4,6-trimethylcyclohex-2-en-1-one: Lacks the prop-2-en-1-yl group.
4,4,6-Trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one: Lacks the hydroxyl group.
2-Hydroxy-4,4,6-trimethylcyclohexanone: Lacks the double bond in the cyclohexene ring.
Uniqueness
The presence of both the hydroxyl group and the prop-2-en-1-yl group in 2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one makes it unique compared to similar compounds
Properties
CAS No. |
104994-71-0 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-hydroxy-4,4,6-trimethyl-6-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O2/c1-5-6-12(4)8-11(2,3)7-9(13)10(12)14/h5,7,13H,1,6,8H2,2-4H3 |
InChI Key |
OVGUQHYATHFFGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C(=C1)O)(C)CC=C)C |
Origin of Product |
United States |
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